molecular formula C18H22N2O2S B2546303 5-(1-benzoylpiperidine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034309-76-5

5-(1-benzoylpiperidine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2546303
CAS No.: 2034309-76-5
M. Wt: 330.45
InChI Key: QFWPHLJLTAGHGH-UHFFFAOYSA-N
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Description

5-(1-benzoylpiperidine-4-carbonyl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-benzoylpiperidine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the use of a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the enantioselective formation of the bicyclic core under mild conditions. The starting materials are simple and the reaction conditions are operationally straightforward, making it a practical approach for laboratory synthesis.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-benzoylpiperidine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-(1-benzoylpiperidine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(1-benzoylpiperidine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[2.2.1]heptane derivatives, such as:

Uniqueness

What sets 5-(1-benzoylpiperidine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane apart is its specific combination of functional groups and the presence of a sulfur atom in the bicyclic structure. This unique arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1-benzoylpiperidin-4-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c21-17(13-4-2-1-3-5-13)19-8-6-14(7-9-19)18(22)20-11-16-10-15(20)12-23-16/h1-5,14-16H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWPHLJLTAGHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CC3CC2CS3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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